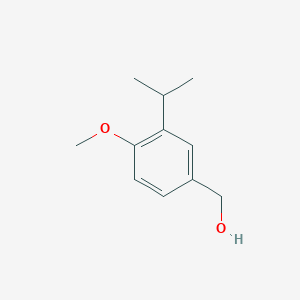

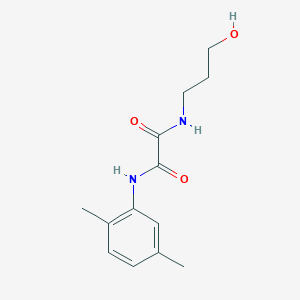

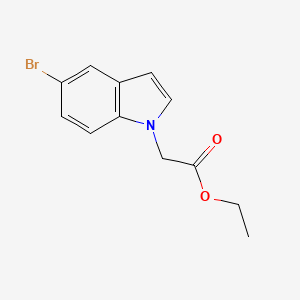

(5-Bromo-1H-indol-1-YL)-acetic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Bromo-1H-indol-1-YL)-acetic acid ethyl ester” is a chemical compound that can be purchased for pharmaceutical testing . It is a high-quality reference standard that is used to obtain accurate results .

Physical And Chemical Properties Analysis

“(5-Bromo-1H-indol-1-YL)-acetic acid ethyl ester” is a solid compound . The storage class code is 11, which indicates it is a combustible solid . The flash point is not applicable .Scientific Research Applications

Antimicrobial Activity

(5-Bromo-1H-indol-1-YL)-acetic acid ethyl ester and its derivatives have been investigated for their potential in antimicrobial applications. For instance, novel indole-based 1,3,4-oxadiazoles synthesized from this compound have shown promising antibacterial and antifungal activities (Nagarapu & Pingili, 2014). Similarly, various synthesized compounds containing 5-oxo-[1,2,4]triazole ring have demonstrated antimicrobial activity against different microorganisms (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Synthesis of Complex Compounds

The compound serves as a key intermediate in the synthesis of complex molecules. For example, it has been used in the improved synthesis of arbidol hydrochloride, a vital intermediate for antiviral medication (Wang Yu-ling, 2011). Also, its derivatives have been employed in the synthesis of various heterocyclic compounds, such as indoles and quinolones, which are significant in pharmaceutical research (Ukrainets, Golik, & Chernenok, 2013).

Plant Growth Regulation

In the field of agriculture, derivatives of (5-Bromo-1H-indol-1-YL)-acetic acid ethyl ester, particularly those related to indole-3-acetic acid, have been studied for their role in plant growth regulation. A method involving micellar liquid chromatography with fluorimetric detection was developed for determining plant growth regulators including indole-3-acetic acid ethyl ester, highlighting its importance in plant biology (Sánchez, Díaz, & Pareja, 1996).

Chemical Research and Characterization

In chemical research, the compound has been a focal point in studies aiming to understand complex reaction mechanisms and synthesis processes. For instance, its role in the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives has been explored, demonstrating its utility in synthesizing biologically and pharmaceutically important compounds (Kutubi & Kitamura, 2011).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(5-bromoindol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14/h3-7H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRCALVKWKRKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

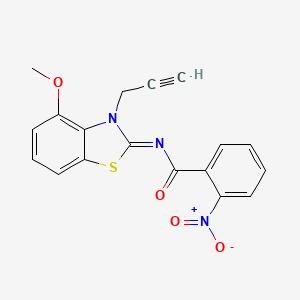

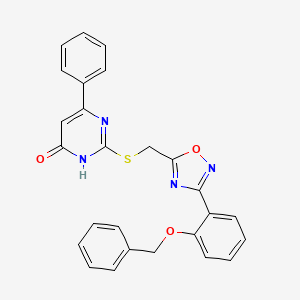

![1-(3-chloro-4-methylphenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2572770.png)

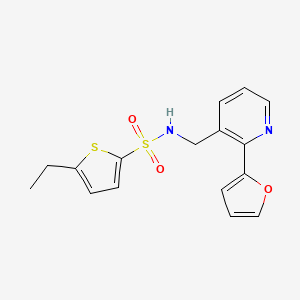

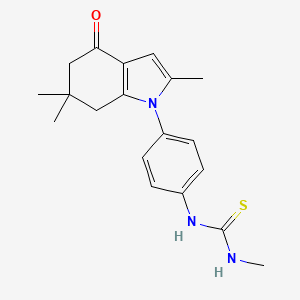

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2572774.png)

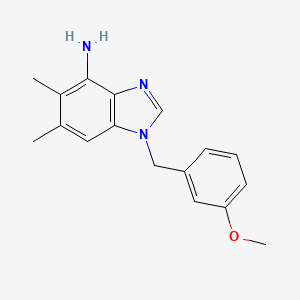

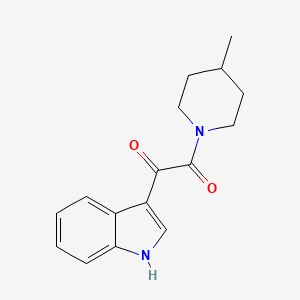

![2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572776.png)

![2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2572777.png)

![3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2572778.png)